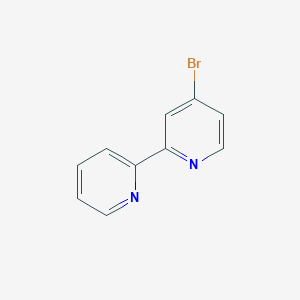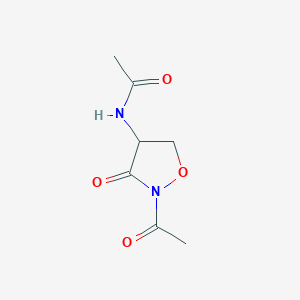
Ethylcyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylcyclooctane is an organic compound that belongs to the cycloalkane family. It is a colorless liquid that is insoluble in water and has a boiling point of 171°C. Ethylcyclooctane has been extensively studied for its potential applications in the field of organic chemistry due to its unique properties and structure.
Mécanisme D'action
The mechanism of action of ethylcyclooctane is not well understood. However, it is believed to act as a non-polar solvent that can dissolve non-polar compounds. Ethylcyclooctane can also act as a reactant in various chemical reactions due to its unique structure.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ethylcyclooctane. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethylcyclooctane in lab experiments include its low toxicity, high boiling point, and ability to dissolve non-polar compounds. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for research on ethylcyclooctane. One area of research could focus on the development of new synthetic methods for the production of ethylcyclooctane. Another area of research could focus on the application of ethylcyclooctane in the field of drug discovery and development. Additionally, research could be conducted on the potential use of ethylcyclooctane as a solvent in various industrial applications.
Méthodes De Synthèse
The synthesis of ethylcyclooctane can be achieved through several methods. One of the most common methods is the catalytic hydrogenation of cyclooctene using palladium on carbon as a catalyst. This process results in the formation of ethylcyclooctane and hydrogen gas. Another method involves the reaction of cyclooctene with ethylmagnesium bromide in the presence of a copper catalyst.
Applications De Recherche Scientifique
Ethylcyclooctane has been extensively studied for its potential applications in the field of organic chemistry. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Ethylcyclooctane is also used as a solvent in the chemical industry due to its low toxicity and high boiling point.
Propriétés
Numéro CAS |
13152-02-8 |
|---|---|
Nom du produit |
Ethylcyclooctane |
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
ethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-2-10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3 |
Clé InChI |
FBGUQAGGWLRXTP-UHFFFAOYSA-N |
SMILES |
CCC1CCCCCCC1 |
SMILES canonique |
CCC1CCCCCCC1 |
Autres numéros CAS |
13152-02-8 |
Synonymes |
Ethylcyclooctane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




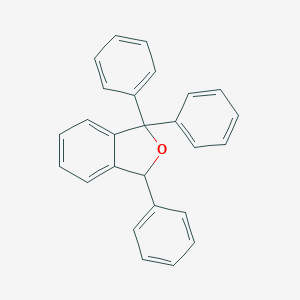

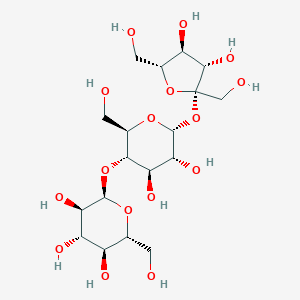



![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
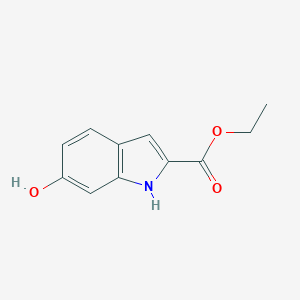
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
